![molecular formula C5H5FN2O B1374732 5-Amino-3-fluoropyridin-2-ol CAS No. 1373233-01-2](/img/structure/B1374732.png)
5-Amino-3-fluoropyridin-2-ol
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Overview
Description
5-Amino-3-fluoropyridin-2-ol is
Biological Activity
5-Amino-3-fluoropyridin-2-ol (C5H5FN2O) is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features an amino group (-NH2) and a hydroxyl group (-OH) on a pyridine ring, with a fluorine atom at the 3-position. This configuration contributes to its reactivity and interaction with various biological molecules.
Property | Value |
---|---|
Molecular Formula | C5H5FN2O |
Molecular Weight | 128.11 g/mol |
Functional Groups | Amino (-NH2), Hydroxyl (-OH), Fluorine (F) |
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The fluorine atom enhances its binding affinity, which is crucial for its mechanism of action against various biological targets. Notably, it has been reported to inhibit peptide deformylase, an enzyme involved in protein synthesis, suggesting its potential as an antibacterial agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL in certain analogues . The compound's mechanism appears to involve disruption of bacterial membranes, leading to bacteriostatic effects without promoting resistance .
Anticancer Potential
Studies have suggested that compounds related to this compound may reduce the viability of cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The structural features of the compound allow it to interact with multiple proteins implicated in cancer progression.
Study on Antimicrobial Efficacy
In a study examining the efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of this compound demonstrated potent activity with MIC values significantly lower than traditional antibiotics . This highlights the compound's potential as a lead structure for developing new antibacterial agents.
Evaluation in Cancer Research
Another investigation focused on the anticancer properties of pyridin derivatives, including this compound. The study revealed that specific analogues could inhibit the growth of triple-negative breast cancer cells (MDA-MB-231), showcasing their potential for targeted cancer therapy .
Scientific Research Applications
Chemical Synthesis and Reactions
Building Block in Organic Synthesis
5-Amino-3-fluoropyridin-2-ol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse pyridine derivatives.
- Oxidation and Reduction : The amino and hydroxyl groups can engage in redox reactions, facilitating the transformation of the compound into more complex structures.
- Coupling Reactions : It can be utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds essential for constructing larger organic frameworks.
Biological Applications
Pharmacological Potential
Research indicates that this compound has potential applications in drug discovery and development:
- Kinase Inhibition : Studies have shown that derivatives of aminopyridines can act as inhibitors for various kinases, which are crucial targets in cancer therapy. For instance, structural studies have identified ligand-efficient inhibitors targeting kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are vital for cell division and cancer progression .
- Biochemical Assays : The compound can function as a ligand in biochemical assays to study enzyme mechanisms or receptor interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Industrial Applications
Agrochemical Development
The compound's chemical properties are advantageous for developing agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances the metabolic stability and efficacy of these compounds against specific biological pathways in pests .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Kinase Targeting : A study involving a library based on aminopyridine derivatives demonstrated that certain analogs exhibited significant inhibitory activity against MPS1 and Aurora kinases, suggesting a pathway for developing new cancer therapeutics .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Research has shown that derivatives of this compound can be utilized to synthesize APIs that target cyclin-dependent kinases, crucial for cancer treatment .
Properties
IUPAC Name |
5-amino-3-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTTUUCANQMTPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-01-2 |
Source
|
Record name | 5-amino-3-fluoropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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